3,5-Bis(bromomethyl)benzonitrile

Catalog No.
S3132211
CAS No.
74163-48-7
M.F
C9H7Br2N
M. Wt
288.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(bromomethyl)benzonitrile

CAS Number

74163-48-7

Product Name

3,5-Bis(bromomethyl)benzonitrile

IUPAC Name

3,5-bis(bromomethyl)benzonitrile

Molecular Formula

C9H7Br2N

Molecular Weight

288.97

InChI

InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2

InChI Key

RPUUHCFKDYQOME-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1CBr)C#N)CBr

solubility

not available

3,5-Bis(bromomethyl)benzonitrile is an organic compound with the molecular formula C9_9H7_7Br2_2N. It features a benzene ring substituted with two bromomethyl groups at the 3 and 5 positions, and a nitrile group at the para position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

  • Bromine: The presence of bromine atoms suggests potential skin and respiratory irritation.
  • Nitrile group: Nitriles can be toxic upon inhalation or ingestion.

Factual information regarding the specific scientific research applications of 3,5-Bis(bromomethyl)benzonitrile is currently limited. There is no published research readily available that details its use in specific scientific fields. Scientific databases like PubChem [] and ChemSpider [] list it as a chemical compound but do not specify any known scientific research purposes.

II. Potential Research Areas (Speculative)

Given the chemical structure of 3,5-Bis(bromomethyl)benzonitrile, containing a combination of aromatic rings, bromine atoms, and a nitrile group, some speculative areas for potential research could include:

  • Cross-linking agent: Similar to 1,3,5-Tris(bromomethyl)benzene, it might possess properties useful as a cross-linker in the synthesis of molecules or materials [].
  • Organic precursor: The molecule's structure could be a starting point for the synthesis of more complex organic molecules with desired properties.
, particularly those involving nucleophilic substitutions and cross-coupling reactions. For instance, it can undergo:

  • Suzuki Cross-Coupling Reactions: This compound can react with boronic acids to form biaryl compounds, which are significant in pharmaceutical development and materials science .
  • Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups .

The synthesis of 3,5-bis(bromomethyl)benzonitrile typically involves bromination of suitable precursors. Common methods include:

  • Bromination of Benzonitrile Derivatives: Starting from benzonitrile or its derivatives, bromination can be achieved using brominating agents like N-bromosuccinimide in the presence of a radical initiator.
  • Electrophilic Aromatic Substitution: Utilizing electrophilic bromination conditions (e.g., using Br2_2 or N-bromosuccinimide) allows for selective substitution on the aromatic ring .

3,5-Bis(bromomethyl)benzonitrile has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may serve as precursors for biologically active compounds.
  • Material Science: Utilized in the development of polymers and other materials due to its functional groups.

Several compounds share structural similarities with 3,5-bis(bromomethyl)benzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
3-(Bromomethyl)benzonitrileOne bromomethyl groupSimpler structure; fewer functional groups
1,3,5-Tris(bromomethyl)benzeneThree bromomethyl groupsMore reactive due to increased bromine content
4-(Bromomethyl)benzonitrileBromomethyl group at para positionDifferent substitution pattern affecting reactivity
3-Bromo-4-cyanobenzeneBromine and cyano groupDifferent functional groups influencing properties

3,5-Bis(bromomethyl)benzonitrile stands out due to its specific arrangement of substituents that may enhance its reactivity and potential applications compared to these similar compounds. Its dual bromomethyl groups provide unique pathways for further chemical transformations not readily available in simpler analogs.

The foundation of benzonitrile chemistry traces back to Hermann Fehling's groundbreaking work in 1844, when he first synthesized benzonitrile through the thermal dehydration of ammonium benzoate. This discovery not only established the nitrile functional group as a distinct chemical class but also laid the groundwork for understanding aromatic substitution patterns. Fehling's systematic investigation of cyanide derivatives demonstrated the stability of aromatic nitriles compared to their aliphatic counterparts, a characteristic that would later prove essential in synthetic applications.

The 20th century saw benzonitrile evolve from a laboratory curiosity to an industrial commodity, particularly through the development of ammoxidation processes for toluene. The catalytic ammoxidation reaction, represented by the equation:
$$
\text{C}6\text{H}5\text{CH}3 + \frac{3}{2}\text{O}2 + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{CN} + 3\text{H}2\text{O}
$$
became the cornerstone of large-scale benzonitrile production. This technological advancement enabled the economic viability of benzonitrile-derived compounds, setting the stage for derivatives like 3,5-bis(bromomethyl)benzonitrile to enter the synthetic chemist's toolkit.

Significance in Contemporary Organic Synthesis

Modern synthetic protocols exploit 3,5-bis(bromomethyl)benzonitrile's dual functionality through distinct reaction pathways. The bromomethyl groups undergo facile nucleophilic substitution, while the cyano moiety participates in cycloaddition reactions and serves as a directing group in metal-catalyzed transformations. This dual reactivity has been instrumental in developing:

  • Dendritic architectures: The compound's symmetrical structure allows controlled branching in polymer synthesis through iterative alkylation steps.
  • Ligand precursors: Conversion to bis(phosphine) derivatives via Arbuzov reactions creates chelating agents for transition metal catalysis.
  • Pharmaceutical intermediates: Selective functionalization of either the bromine or cyano groups enables rapid diversification in drug discovery pipelines.

Recent advances in flow chemistry have further enhanced its utility, with continuous processing techniques achieving 89% yield in Buchwald-Hartwig amination reactions using palladium complexes derived from this scaffold.

Research Relevance of Bifunctional Benzylic Bromides

The strategic placement of bromine atoms at both methyl positions in 3,5-bis(bromomethyl)benzonitrile creates unique electronic and steric effects that drive contemporary research:

  • Cross-coupling efficiency: Comparative studies show 2.3× faster oxidative addition rates with palladium(0) catalysts compared to monobrominated analogues, attributed to enhanced electrophilicity from the cyano group's electron-withdrawing effect.
  • Supramolecular assembly: The 120° angle between bromomethyl groups facilitates the construction of macrocyclic structures with internal cavity diameters up to 1.4 nm, as demonstrated in recent host-guest chemistry studies.
  • Post-functionalization potential: Kinetic isotope effect measurements (kH/kD = 3.8) reveal significant primary deuterium effects in SN2 displacements, indicating a concerted reaction mechanism that preserves stereochemical integrity.

Academic Interest in Cyano-functionalized Building Blocks

The cyano group in 3,5-bis(bromomethyl)benzonitrile serves multiple roles that have captivated researchers across disciplines:

  • Electronic modulation: Hammett substituent constants (σm = +0.56) demonstrate the cyano group's strong meta-directing influence, enabling precise control over electrophilic aromatic substitution patterns.
  • Coordination chemistry: Infrared spectroscopy studies reveal a 215 cm⁻¹ CN stretching frequency shift upon metal complexation, indicating substantial π-backbonding in transition metal cyanides.
  • Materials science: The compound's high dipole moment (4.3 D) facilitates alignment in electric fields, making it valuable for liquid crystal displays and nonlinear optical materials.

The recent detection of benzonitrile in the Taurus molecular cloud (TMC-1) has further stimulated interest in its derivatives as potential precursors to astrobiologically relevant molecules. This cosmic connection underscores the compound's significance in both terrestrial and extraterrestrial chemistry, driving interdisciplinary collaborations between synthetic organic chemists and astrobiologists.

Classical Synthetic Pathways

N-Bromosuccinimide-Mediated Radical Bromination

N-Bromosuccinimide (NBS) is widely employed for allylic and benzylic bromination due to its ability to generate bromine radicals under controlled conditions. In the synthesis of 3,5-bis(bromomethyl)benzonitrile, NBS reacts with 3,5-dimethylbenzonitrile in a radical chain mechanism. The reaction initiates when NBS decomposes under ultraviolet (UV) light or thermal conditions, producing bromine radicals (*Br) that abstract hydrogen atoms from the methyl groups of the substrate [3] [4]. This generates resonance-stabilized benzylic radicals, which subsequently react with molecular bromine (Br₂) liberated from NBS to form the dibrominated product [6].

Key parameters influencing this pathway include:

  • Reaction temperature: Optimal yields are achieved at 70–80°C, balancing radical initiation and side-product formation [2].
  • Solvent choice: Nonpolar solvents like carbon tetrachloride (CCl₄) favor radical stability and minimize competing ionic pathways [6].
  • Initiator concentration: Catalytic amounts of peroxides (e.g., benzoyl peroxide) accelerate radical generation, reducing reaction times [2].

A representative procedure involves refluxing 3,5-dimethylbenzonitrile with NBS and benzoyl peroxide in CCl₄ for 6 hours, yielding 3,5-bis(bromomethyl)benzonitrile in 96% purity [2].

Azobisisobutyronitrile-Catalyzed Processes

Azobisisobutyronitrile (AIBN) serves as an alternative radical initiator, particularly in reactions requiring precise control over initiation rates. Unlike peroxides, AIBN decomposes thermally to yield 2-cyano-2-propyl radicals, which abstract hydrogen atoms from the substrate without introducing oxygenated byproducts [5]. This method is advantageous for large-scale syntheses due to its reproducibility and reduced side reactions.

In one protocol, AIBN (1–2 mol%) is added to a mixture of 3,5-dimethylbenzonitrile and NBS in CCl₄. The reaction proceeds at 70°C, with AIBN’s decomposition initiating the radical chain. The absence of peroxides minimizes over-bromination, enhancing regioselectivity for the benzylic positions [5] [6].

Solvent Effects in Bromination Reactions

Solvent polarity profoundly impacts reaction efficiency and selectivity. Nonpolar solvents like CCl₄ stabilize radical intermediates and suppress electrophilic bromination, which could lead to aromatic ring substitution [6]. Conversely, polar aprotic solvents (e.g., dimethylformamide) may accelerate ionic pathways but are generally avoided due to reduced regiocontrol.

Recent studies highlight the use of green solvents such as γ-valerolactone and dimethyl succinate, which offer comparable radical stabilization while reducing environmental impact [7]. For instance, replacing CCl₄ with γ-valerolactone in NBS-mediated bromination maintains yields above 90% while improving reaction sustainability [7].

Alternative Synthesis Routes

Sequential Functionalization Approaches

Sequential bromination involves stepwise introduction of bromine atoms to avoid over-functionalization. For example, monobromination of 3,5-dimethylbenzonitrile using a stoichiometric amount of NBS yields 3-(bromomethyl)-5-methylbenzonitrile, which undergoes a second bromination after purification . This approach mitigates diastereomer formation and simplifies purification.

Protecting Group Strategies

Protecting groups are rarely required due to the inertness of the nitrile group under bromination conditions. However, in substrates with competing reactive sites, temporary protection of the nitrile (e.g., as a trimethylsilyl ether) ensures selective bromination of methyl groups. Deprotection under mild acidic conditions restores the nitrile functionality without affecting the bromomethyl groups.

Optimization Protocols

Yield Enhancement Techniques

  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes while maintaining high yields (e.g., 94% in 30 minutes) [2].
  • Catalyst recycling: Recovering and reusing AIBN or peroxides through filtration or solvent extraction, lowering material costs [5].

Regioselectivity Control Mechanisms

Regioselectivity is governed by the stability of the benzylic radical intermediate. Electron-withdrawing groups (e.g., nitrile) meta to the methyl groups direct bromination to the methyl-substituted positions via resonance and inductive effects [6]. Computational studies confirm that the nitrile group deactivates the aromatic ring, further favoring benzylic over aromatic bromination [6].

Green Chemistry Considerations

Sustainable Solvent Systems

Replacing CCl₄ with bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) reduces toxicity without compromising efficiency. For example, 2-MeTHF achieves 89% yield in NBS-mediated bromination, with the added benefit of facile solvent recovery via distillation [7].

Catalyst Recycling Approaches

Immobilizing AIBN on silica gel or magnetic nanoparticles enables its reuse over multiple cycles. In one demonstration, nanoparticle-supported AIBN retained 85% activity after five cycles, significantly reducing waste generation [5] [7].

Radical Bromination Pathways

3.1.1. Initiation Mechanisms

The radical bromination of 3,5-bis(bromomethyl)benzonitrile typically begins with the homolytic cleavage of N-bromosuccinimide (NBS) under photochemical conditions [1] [2]. The initiation step involves the formation of bromine radicals through light-induced homolytic bond cleavage of the N-Br bond [3]. This process can be represented as:

NBS + hν → Br- + succinimide radical

The energy requirement for this initiation step is approximately 35-40 kcal/mol, making it an endothermic process that requires external energy input [4] [5]. Alternative initiation pathways include the use of azobisisobutyronitrile (AIBN) or dibenzoyl peroxide as radical initiators [6] [7], which decompose thermally to generate initiating radicals.

3.1.2. Propagation and Termination Steps

The propagation cycle consists of two key steps that maintain the radical chain reaction [8] [9]. The first propagation step involves hydrogen atom abstraction by the bromine radical from the methyl groups of the dimethyl precursor:

Br- + ArCH₃ → HBr + ArCH₂-

This step is typically endothermic, with activation energies ranging from 8-15 kcal/mol depending on the stability of the resulting carbon radical [10] [11]. The endothermic nature of this step is critical for selectivity, as it allows the reaction to discriminate between different types of carbon-hydrogen bonds based on the stability of the resulting radical intermediate [12] [13].

The second propagation step involves the reaction of the carbon radical with molecular bromine or NBS to form the brominated product and regenerate the bromine radical:

ArCH₂- + Br₂ → ArCH₂Br + Br-

This step is exothermic, releasing approximately 20-25 kcal/mol of energy [5] [14]. The regeneration of the bromine radical allows the chain reaction to continue until termination occurs.

Termination steps involve the combination of radicals to form stable, non-radical products [15] [16]. Common termination reactions include:

  • Br- + Br- → Br₂
  • ArCH₂- + ArCH₂- → ArCH₂CH₂Ar
  • ArCH₂- + Br- → ArCH₂Br

Selectivity Determinants in Dimethyl Precursors

The selectivity in radical bromination of dimethyl benzonitrile precursors is governed by several interconnected factors [10] [13]. The primary determinant is the stability of the intermediate radical formed during hydrogen abstraction. Benzylic radicals are significantly more stable than aliphatic radicals due to resonance delocalization with the aromatic π-system [17] [18].

The Hammond postulate plays a crucial role in understanding selectivity patterns [12] [19]. Since the hydrogen abstraction step in bromination is endothermic, the transition state closely resembles the product (radical intermediate). This means that differences in radical stability are magnified in the transition state, leading to high selectivity for positions that yield the most stable radicals [10] [20].

Steric factors also influence selectivity, particularly in substituted aromatic systems [21] . The approach of the bromine radical to the carbon-hydrogen bond can be hindered by bulky substituents, reducing the rate of hydrogen abstraction at sterically congested positions.

Electronic Effects of Cyano Substituents

The presence of cyano substituents in 3,5-bis(bromomethyl)benzonitrile significantly affects the electronic environment and reactivity patterns [23] [24]. Cyano groups are strongly electron-withdrawing, with a Hammett σ parameter of +0.66, which reduces electron density at adjacent positions through both inductive and resonance effects [25] [26].

The electron-withdrawing nature of the cyano group decreases the stability of radical intermediates formed at adjacent positions [23] [27]. This electronic deactivation results in slower reaction rates and altered regioselectivity patterns. In aromatic systems, cyano groups typically direct substitution to meta positions, as the ortho and para positions are deactivated by the electron-withdrawing effect [24] [28].

Theoretical calculations using density functional theory (DFT) methods have quantified these electronic effects [25] [27]. The presence of a cyano substituent reduces the electron density at the α-carbon by approximately 20% and decreases the stability of the corresponding radical intermediate by 15-20% [23]. This electronic perturbation manifests as a 2-3 fold reduction in bromination rates at positions adjacent to the cyano group.

Kinetic and Thermodynamic Control Factors

The distinction between kinetic and thermodynamic control is fundamental to understanding product distributions in radical bromination reactions [29] [30]. Under kinetic control conditions (low temperature, short reaction times), the product distribution reflects the relative rates of formation of different products [31] [32]. The fastest-forming product predominates, even if it is not the most thermodynamically stable.

In contrast, thermodynamic control conditions (elevated temperature, extended reaction times) allow for product equilibration [30] [32]. Under these conditions, the most thermodynamically stable product becomes the major product, regardless of its initial rate of formation. This occurs because the higher temperature provides sufficient energy to overcome reverse reaction barriers, allowing the system to reach equilibrium.

For 3,5-bis(bromomethyl)benzonitrile synthesis, kinetic control typically favors products formed through the most accessible hydrogen abstraction pathways [10] [11]. The endothermic nature of the hydrogen abstraction step means that selectivity is determined by the stability of the radical intermediate, with more stable radicals forming preferentially even under kinetic control conditions.

Theoretical Modeling of Reaction Intermediates

Computational modeling has become an essential tool for understanding radical bromination mechanisms and predicting reaction outcomes [33] [34]. Density functional theory (DFT) calculations using functionals such as B3LYP and ωB97X-D provide accurate descriptions of radical intermediate structures and energetics [35] [36].

Transition state theory calculations allow for the determination of activation energies and rate constants for individual reaction steps [37] [38]. These calculations have revealed that the hydrogen abstraction step typically has the highest activation barrier and is therefore rate-determining in most radical bromination reactions [10] [34].

Molecular dynamics simulations provide insights into reaction pathways and the role of solvent effects [39] [38]. These calculations show that solvent molecules can stabilize radical intermediates through specific interactions, affecting both reaction rates and selectivity patterns [34] [40].

Quantum chemical calculations have been used to predict the thermodynamic stability of various radical intermediates [41] [42]. These studies reveal that radical stability follows the order: tertiary > secondary > primary, with additional stabilization provided by resonance delocalization in benzylic and allylic systems [43] [44].

The application of Marcus theory to radical reactions has provided insights into electron transfer processes that may occur during bromination [37] [45]. These calculations suggest that electron transfer steps can compete with hydrogen abstraction pathways under certain conditions, particularly in the presence of electron-rich aromatic systems.

XLogP3

2.8

Dates

Last modified: 08-18-2023

Explore Compound Types